molecular formula C21H27ClN2O4 B554748 Benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride CAS No. 6366-70-7

Benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

Cat. No.: B554748
CAS No.: 6366-70-7
M. Wt: 406.9 g/mol
InChI Key: XHBTZNKKLKICJY-UHFFFAOYSA-N
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Description

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride (CAS: 133170-57-7) is a protected lysine derivative widely used in peptide synthesis and bioconjugation. Its molecular formula is C₁₈H₂₉ClN₂O₄, with a molecular weight of 372.89 g/mol . The compound features a benzyl ester at the α-carboxyl group and a benzyloxycarbonyl (Z) group protecting the ε-amino side chain of lysine. The (S)-configuration ensures stereochemical integrity at the α-carbon, critical for mimicking natural amino acids in bioactive peptides. It is stored under inert conditions at 2–8°C to prevent degradation .

Properties

IUPAC Name

benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBTZNKKLKICJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6366-70-7
Record name NSC88180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as H-Lys(Z)-OBzl·HCl, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂₁H₂₆N₂O₄·HCl
  • Molecular Weight : 406.9 g/mol
  • CAS Number : 6366-70-7
  • Purity : ≥ 98% (by HPLC)

(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride has been studied for its role as a potential inhibitor of various enzymes, particularly histone deacetylases (HDACs). These enzymes are crucial in regulating gene expression and are implicated in several diseases, including cancer.

HDAC Inhibition

Research indicates that compounds similar to (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride exhibit varying degrees of HDAC inhibition. For instance, azumamides, which share a structural motif with this compound, have shown selective inhibition against HDAC1–3 and HDAC10 with IC50 values ranging from 14 to 67 nM . The structural modifications in the benzyl and amino groups significantly influence the inhibitory potency against these enzymes.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have demonstrated that related compounds exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, conjugates formed with various amino acids have shown inhibition zones ranging from 9 to 12 mm, comparable to conventional antibiotics .

Cytotoxicity Studies

Cytotoxicity assays reveal that (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride can induce apoptosis in cancer cell lines. The compound has been tested against Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA), showing promising results when compared to standard chemotherapeutics like 5-fluorouracil .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study conducted on various cancer cell lines demonstrated that modifications of the benzyl group in (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride resulted in increased cytotoxicity. The most potent analogs showed IC50 values below 20 µM against multiple cancer types .
  • Antimicrobial Efficacy : In a comparative study, derivatives of (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride were tested against strains like E. coli and S. aureus. The results indicated a significant increase in antimicrobial activity when the compound was conjugated with specific amino acids, enhancing its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in ester groups, protecting groups, or side-chain modifications. Key compounds include:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Ester Group Solubility Storage Conditions Key Applications Hazard Statements References
(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride C₁₈H₂₉ClN₂O₄ 372.89 Z (ε-amino) Benzyl Not specified 2–8°C, inert Peptide synthesis intermediates H315, H319, H335
Nε-Boc-L-lysine tert-butyl ester hydrochloride C₁₇H₃₃ClN₂O₄ 338.87 Boc (ε-amino) tert-Butyl Insoluble in water Not specified Solid-phase peptide synthesis (SPPS) Not specified
(S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride C₁₅H₂₃ClN₂O₄ 330.81 Z (ε-amino) Methyl Water-soluble (salt) Refrigerator Biotinylated lysine derivatives Not specified
(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride C₁₄H₂₀ClN₂O₃ 300.78 Benzamido (α-amino) Methyl Not specified Not specified Protease substrate studies Not specified
2-Amino-6-(benzyloxy)hexanoic acid hydrochloride C₁₃H₂₀ClNO₃ 273.75 Benzyloxy (side chain) None (acid) Not specified Not specified Non-peptide linker chemistry Not specified

Key Comparative Insights

Protecting Group Chemistry
  • Benzyloxycarbonyl (Z) vs. Boc: The Z group in the parent compound is stable under acidic conditions but cleaved via hydrogenolysis . In contrast, the Boc group (tert-butoxycarbonyl) in Nε-Boc-L-lysine tert-butyl ester hydrochloride is acid-labile, making it suitable for SPPS where orthogonal deprotection is required .
  • Benzamido vs. Z: (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride replaces the ε-amino Z group with an α-benzamido group, altering its reactivity and application in enzyme-substrate studies .
Ester Group Reactivity
  • Benzyl vs. Methyl Esters: The benzyl ester in the parent compound requires harsh conditions (e.g., H₂/Pd) for hydrolysis, whereas the methyl ester in (S)-Methyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride is hydrolyzed under mild basic conditions, enhancing its utility in aqueous bioconjugation .
  • tert-Butyl Esters :
    Nε-Boc-L-lysine tert-butyl ester hydrochloride combines Boc protection with a tert-butyl ester, offering dual acid sensitivity for sequential deprotection strategies .

Preparation Methods

Stepwise Protection of L-Lysine

The compound is synthesized via sequential protection of L-lysine’s α- and ε-amino groups. The ε-amino group is first protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions. The α-amino group is then esterified with benzyl alcohol via acid-catalyzed Fischer esterification. Final hydrochlorination yields the crystalline product.

Key steps:

  • ε-Amino Protection:
    L-Lysine+Cbz-ClNaHCO3,H2ONε-Cbz-L-lysine\text{L-Lysine} + \text{Cbz-Cl} \xrightarrow{\text{NaHCO}_3, \text{H}_2\text{O}} \text{N}^\varepsilon\text{-Cbz-L-lysine}
    Yields: 85–90% at 0–5°C.

  • α-Amino Esterification:
    Nε-Cbz-L-lysine+BnOHHCl (gas), RT(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate\text{N}^\varepsilon\text{-Cbz-L-lysine} + \text{BnOH} \xrightarrow{\text{HCl (gas), RT}} \text{(S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate}
    Reaction time: 12–16 hours.

  • Hydrochloride Formation:
    The free base is treated with hydrogen chloride in ethyl acetate, yielding the hydrochloride salt with a melting point of 136–141°C.

Industrial-Scale Production Protocols

Catalytic Hydrogenation for Deprotection

Patent CN108218956A discloses a method where intermediates analogous to the target compound undergo hydrogenation using 5% Pd/C under 30–50 psi H₂. This step removes benzyl ethers while retaining the Cbz group, achieving >98% purity.

Optimized conditions:

  • Catalyst loading: 0.05–0.10 g Pd/C per gram substrate

  • Solvent: Methanol or ethanol

  • Temperature: 20–25°C

  • Yield: 92–95%

Resolution of Racemic Mixtures

Patent CN105152959A highlights chiral resolution using Cbz-D-phenylglycine. A racemic mixture of the free base is treated with Cbz-D-phenylglycine in ethanol, selectively crystallizing the (S)-enantiomer as a salt. Subsequent ionization with HCl yields the hydrochloride.

Resolution parameters:

ParameterValue
SolventEthanol
Molar ratio (substrate:resolving agent)1:0.7
Temperature60–80°C (dissolution), 10–15°C (crystallization)
Chiral purity95% ee

Comparative Analysis of Methods

Yield and Purity Across Methodologies

The table below contrasts laboratory-scale and industrial methods:

MethodYield (%)Purity (%)ScaleKey Advantage
Stepwise protection78995–100 gLow catalyst cost
Catalytic hydrogenation9598.51–10 kgScalability
Chiral resolution25–3098.5100 g–1 kgHigh enantiomeric excess

Trade-offs:

  • Stepwise protection offers simplicity but lower yields due to intermediate isolations.

  • Catalytic hydrogenation achieves high throughput but requires specialized equipment for H₂ handling.

  • Chiral resolution ensures enantiopurity but suffers from low molar yield.

Reaction Condition Optimization

Solvent Systems

  • Esterification: Dichloromethane (DCM) or tetrahydrofuran (THF) improves reaction homogeneity.

  • Crystallization: Methanol/water (7:3 v/v) maximizes yield during hydrochloride formation.

Temperature Control

  • Epoxidation (precursor step): Maintained at 0–5°C to prevent racemization.

  • Hydrogenation: Room temperature avoids excessive Pd/C deactivation.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances propose a continuous flow system combining ε-Cbz protection and α-benzylation in a single reactor. Preliminary data show 15% higher yield than batch processes .

Q & A

Basic: What is the synthetic methodology for preparing (S)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride?

Answer:
The synthesis typically involves sequential protection of amino groups and esterification. A common approach includes:

  • Step 1: Protection of the ε-amino group of lysine with a benzyloxycarbonyl (Cbz) group.
  • Step 2: Protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.
  • Step 3: Esterification of the carboxylic acid with benzyl alcohol under coupling agents like EDC/HOBt.
  • Step 4: Deprotection of the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt.
    Purification is achieved via column chromatography (silica gel, eluent: EtOAc/hexane) .

Advanced: How can researchers optimize the synthesis to improve yield and minimize side products?

Answer:
Optimization strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., MeCN or DMF) to enhance reagent solubility and reaction homogeneity .
  • Coupling Reagents: Adjust stoichiometry of EDC/HOBt (1.2–1.5 equivalents) to ensure complete activation of carboxylic acids.
  • Temperature Control: Maintain 0–5°C during coupling to suppress racemization .
  • Purification: Gradient elution in column chromatography (e.g., 30–70% EtOAc in hexane) resolves intermediates. Yield improvements (≥85%) are achievable with strict anhydrous conditions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.36–7.28 (benzyl aromatic protons), δ 5.09 (Cbz-OCH₂), and δ 1.43 (Boc tert-butyl group) confirm protecting groups .
    • ¹³C NMR: Signals at δ 172.8 (ester carbonyl) and δ 156.3 (Cbz carbonyl) validate the structure .
  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]+ matches calculated mass (e.g., 372.89 g/mol) .
  • TLC Monitoring: Rf = 0.31 (EtOAc/cyclohexane, 70:30) tracks reaction progress .

Advanced: How can enantiomeric purity be ensured during synthesis, and what methods detect impurities?

Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC with hexane/EtOH (90:10) to separate (S)- and (R)-enantiomers .
  • Polarimetry: Measure specific rotation ([α]²⁰D = +3.8° in CH₂Cl₂) to confirm optical purity .
  • Racemization Prevention: Avoid prolonged exposure to basic conditions (e.g., Et₃N) during coupling steps .

Basic: What is the role of the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups in this compound?

Answer:

  • Cbz Group: Protects the ε-amino group during peptide synthesis, removable via catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HBr/AcOH) .
  • Boc Group: Protects the α-amino group, cleaved under mild acidic conditions (e.g., HCl/dioxane) without disrupting the ester bond .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Light Sensitivity: Degrades via photolysis; store in amber vials at 2–8°C under inert gas (Ar/N₂) .
  • Hydrolytic Stability: Susceptible to ester hydrolysis in humid environments; use desiccants (silica gel) during storage.
  • Analytical Validation: Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .

Basic: What are the primary applications of this compound in academic research?

Answer:

  • Peptide Synthesis: Serves as a protected lysine derivative for solid-phase peptide synthesis (SPPS) .
  • Enzyme Substrate Studies: Used to probe protease specificity due to its cleavable Cbz group .

Advanced: How can researchers validate the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Kinetic Assays: Measure kcat/Km values using fluorogenic substrates (e.g., coupled with AMC or pNA reporters).
  • Molecular Docking: Model interactions with proteases (e.g., trypsin) using software like AutoDock Vina, focusing on the Cbz group’s binding affinity .
  • Circular Dichroism (CD): Monitor conformational changes in target enzymes upon binding .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Hazard Codes: H302 (harmful if swallowed), H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

Advanced: What challenges arise in scaling up the synthesis, and how can they be addressed?

Answer:

  • Heat Management: Exothermic coupling reactions require jacketed reactors for temperature control .
  • Cost-Efficiency: Replace EDC/HOBt with cheaper alternatives (e.g., DCC/DMAP) for large-scale reactions.
  • Waste Reduction: Optimize solvent recovery (e.g., rotary evaporation of MeCN) to meet green chemistry principles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride

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